

# Application Note: High-Resolution Gamma Ray Spectroscopy of Antimony-125

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Antimony-125** ( $^{125}\text{Sb}$ ) is a radionuclide of significant interest in various fields, including nuclear waste monitoring and environmental analysis.<sup>[1]</sup> It is a fission product with a relatively long half-life, making its detection and quantification crucial for safety and research. <sup>[1]</sup> Gamma-ray spectroscopy is a primary technique for identifying and quantifying  $^{125}\text{Sb}$ .<sup>[1]</sup> This method relies on detecting the characteristic gamma rays emitted as  $^{125}\text{Sb}$  decays.<sup>[2]</sup> This document provides a detailed protocol for the experimental setup and procedure for conducting gamma-ray spectroscopy of **Antimony-125**, intended for researchers requiring accurate and reliable measurements.

## Antimony-125 Decay Characteristics

**Antimony-125** decays via beta minus ( $\beta^-$ ) emission to various excited states of Tellurium-125 ( $^{125}\text{Te}$ ).<sup>[3]</sup> These excited states then de-excite by emitting gamma rays with specific energies, which serve as a unique fingerprint for  $^{125}\text{Sb}$ .

Table 1: Nuclear Properties of **Antimony-125**

| Property                    | Value                     |
|-----------------------------|---------------------------|
| Half-life                   | 2.7586 years[4]           |
| Decay Mode                  | $\beta^-$ (Beta minus)[5] |
| Primary Daughter Nuclide    | $^{125}\text{Te}$ [6]     |
| Beta Decay Energy (Q-value) | 766.7 keV[5]              |

Table 2: Major Gamma Ray Emissions from **Antimony-125** Decay

The following table summarizes the most prominent gamma ray energies and their emission probabilities (intensities) which are crucial for its identification.

| Energy (keV)                           | Emission Probability (Yield per 100 decays) |
|----------------------------------------|---------------------------------------------|
| 427.87                                 | 29.80[6]                                    |
| 600.60                                 | 17.77[6]                                    |
| 635.95                                 | 11.29[6]                                    |
| 463.37                                 | 10.56[6]                                    |
| 176.31                                 | 6.89[6]                                     |
| 606.71                                 | 5.02[6]                                     |
| 35.49                                  | 4.53[6]                                     |
| 109.27 (from $^{125}\text{Te}$ isomer) | Given for equilibrium conditions[3]         |
| 671.44                                 | 1.80[6]                                     |

Note: The decay of  $^{125}\text{Sb}$  leads to the formation of the metastable isomer  $^{125m}\text{Te}$  (half-life ~57 days), which also emits gamma rays (e.g., 109.27 keV). For a  $^{125}\text{Sb}$  source that has aged, these emissions will be in equilibrium.[3]

## Experimental Setup

A typical gamma-ray spectrometer consists of a detector, associated electronics for signal processing, and shielding to reduce background radiation.[2][7]

Key Components:

- **Radiation Detector:** A High-Purity Germanium (HPGe) detector is recommended for its excellent energy resolution, which is critical for resolving the multiple gamma peaks of  $^{125}\text{Sb}$  and distinguishing them from other radionuclides.[7] For applications where high resolution is not paramount, a Sodium Iodide (NaI(Tl)) scintillation detector can be a cost-effective alternative.[7][8] HPGe detectors typically require cryogenic cooling.[7][9]
- **Shielding:** The detector is housed within a shield made of a high-density material, typically lead, to minimize background gamma rays from the surrounding environment.[8][9]
- **Signal Processing Electronics:**
  - **Preamplifier & Amplifier:** To amplify the small electrical signal from the detector.[2]
  - **Multichannel Analyzer (MCA):** This is the core of the data acquisition system. It sorts the incoming electrical pulses by their amplitude (which is proportional to the gamma-ray energy) and records the counts at each energy, generating a spectrum.[2][8]
- **Data Acquisition System:** A computer with specialized software to control the MCA, and to store, display, and analyze the gamma-ray spectrum.[7]

Fig 1. High-level diagram of the experimental setup for gamma-ray spectroscopy.

## Experimental Protocol

This protocol outlines the essential steps for the accurate measurement of a  $^{125}\text{Sb}$  sample.

### 3.1. System Preparation and Calibration

- **Detector Cooling:** If using an HPGe detector, ensure it is cooled to its operating temperature with liquid nitrogen as per the manufacturer's instructions.[7]
- **Energy Calibration:** This step establishes the relationship between the channel number in the MCA and the gamma-ray energy.

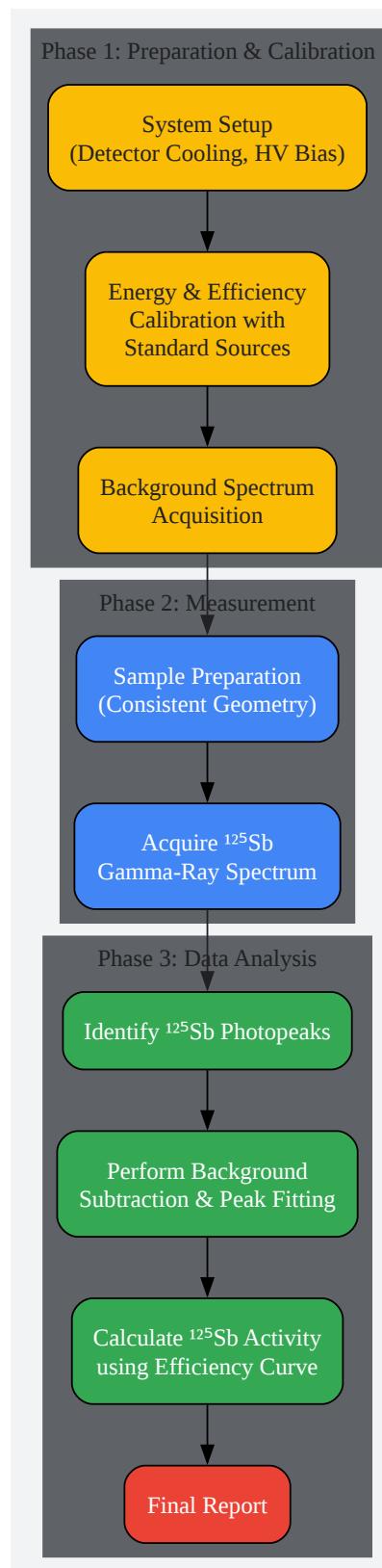
- Acquire spectra from standard calibration sources with well-known gamma-ray energies that span the energy range of interest for  $^{125}\text{Sb}$  (e.g.,  $^{152}\text{Eu}$ ,  $^{60}\text{Co}$ ,  $^{137}\text{Cs}$ ).[8]
- Identify the photopeaks of the calibration sources.
- Use the analysis software to perform a calibration fit (typically linear or quadratic) of energy versus channel number.
- Efficiency Calibration: This step determines the detector's efficiency at detecting a gamma ray of a specific energy.
  - Use a calibrated multi-gamma source (like  $^{152}\text{Eu}$ ) or a set of single-gamma sources with known activities, placed in the same geometry as the intended sample.
  - Acquire a spectrum for a known amount of time.
  - For each major photopeak, calculate the detection efficiency ( $\varepsilon$ ) as:  $\varepsilon = (\text{Net Peak Area} / \text{Live Time}) / (\text{Source Activity} \times \text{Gamma Ray Intensity})$ .
  - Plot efficiency versus energy to generate an efficiency curve for your specific sample geometry.

### 3.2. Background Measurement

- Remove all radioactive sources from the vicinity of the detector.
- Acquire a background spectrum for a long duration (e.g., several hours or overnight) to obtain good counting statistics.[8]
- This background spectrum will be subtracted from the sample spectrum during analysis to account for naturally occurring radiation.

### 3.3. Sample Preparation and Measurement

- Sample Preparation: Prepare the  $^{125}\text{Sb}$  sample in a container (e.g., vial, beaker) that is identical to the one used for efficiency calibration to ensure consistent counting geometry.[9]


- Sample Placement: Place the sample at a fixed, reproducible distance from the detector face.
- Data Acquisition:
  - Set the acquisition time (live time) on the MCA. The time should be sufficient to achieve statistically significant counts in the primary  $^{125}\text{Sb}$  photopeaks (e.g., 427.9 keV and 600.6 keV).
  - Start the data acquisition.

### 3.4. Spectrum Analysis

- Peak Identification: Load the acquired spectrum into the analysis software. Identify the characteristic gamma-ray photopeaks of  $^{125}\text{Sb}$  based on the energy calibration (refer to Table 2).
- Background Subtraction: Subtract the previously measured background spectrum from the sample spectrum.
- Peak Fitting: Perform a Gaussian fit on the identified photopeaks to determine the net peak area (total counts in the peak above the continuum).[\[10\]](#)
- Activity Calculation: Calculate the activity of  $^{125}\text{Sb}$  in the sample using the following formula for each major peak:
  - Activity (Bq) = Net Peak Area / (Live Time (s)  $\times$  Emission Probability  $\times$  Detection Efficiency)
  - The final activity should be reported as the weighted average of the activities calculated from multiple prominent, interference-free peaks.

## Experimental Workflow

The entire process from setup to final result can be visualized as a sequential workflow.



[Click to download full resolution via product page](#)

Fig 2. Workflow for the gamma-ray spectroscopy of an **Antimony-125** sample.

## Data Interpretation and Considerations

- Interferences: Be aware of potential spectral interferences where other radionuclides emit gamma rays with energies very close to those of  $^{125}\text{Sb}$ .<sup>[11]</sup> For example, the 176.3 keV peak of  $^{125}\text{Sb}$  could have interference from other nuclides.<sup>[11]</sup> High-resolution HPGe detectors are essential for minimizing such issues.
- Summing Effects: At high count rates or for close sample-to-detector geometries, coincidence summing can occur, which may alter the observed peak intensities. This can be mitigated by increasing the sample distance or modeling the effect during efficiency calibration.
- Statistical Uncertainty: All nuclear counting measurements are subject to statistical uncertainty. Ensure sufficient counts are collected in the peaks of interest to achieve the desired level of precision.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Inhb.fr [Inhb.fr]
- 4. Isotope data for antimony-125 in the Periodic Table [periodictable.com]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. mirdsoft.org [mirdsoft.org]
- 7. grokipedia.com [grokipedia.com]
- 8. physlab.org [physlab.org]
- 9. hkrps.org [hkrps.org]
- 10. ucolick.org [ucolick.org]

- 11. [bundesumweltministerium.de \[bundesumweltministerium.de\]](https://www.benchchem.com/product/b081612#antimony-125-gamma-ray-spectroscopy-experimental-setup)
- To cite this document: BenchChem. [Application Note: High-Resolution Gamma Ray Spectroscopy of Antimony-125]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081612#antimony-125-gamma-ray-spectroscopy-experimental-setup\]](https://www.benchchem.com/product/b081612#antimony-125-gamma-ray-spectroscopy-experimental-setup)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)